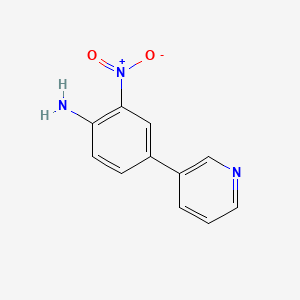

4-(Pyridin-3-yl)-2-nitroaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-nitro-4-pyridin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-10-4-3-8(6-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWQSHAKHTVWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440363 | |

| Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167959-19-5 | |

| Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridin 3 Yl 2 Nitroaniline

Direct Synthesis Strategies for 4-(Pyridin-3-yl)-2-nitroaniline

The direct construction of the this compound scaffold is predominantly accomplished through cross-coupling reactions and nucleophilic aromatic substitution, each offering distinct advantages in terms of precursor availability and reaction conditions.

Cross-Coupling Approaches for Aryl-Aryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of the carbon-carbon bond linking the pyridine (B92270) and nitroaniline rings.

The Suzuki-Miyaura reaction is a powerful and widely employed method for the synthesis of biaryl compounds, including this compound. youtube.comyoutube.com This reaction typically involves the palladium-catalyzed coupling of a bromo-nitroaniline precursor with a pyridyl boronic acid. youtube.comgoogle.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst. youtube.com

A common precursor for this synthesis is 4-bromo-2-nitroaniline, which is coupled with pyridine-3-boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base. youtube.comgoogle.com The choice of solvent and base is crucial for the reaction's success, with common systems including aqueous ethanol (B145695) with a base like sodium carbonate. google.com

Table 1: Key Components in Suzuki-Miyaura Synthesis of this compound

| Component | Example | Role |

| Aryl Halide Precursor | 4-Bromo-2-nitroaniline | Provides the nitroaniline moiety |

| Boronic Acid Derivative | Pyridine-3-boronic acid | Provides the pyridine moiety |

| Palladium Catalyst | Palladium(II) Acetate, Tetrakis(triphenylphosphine)palladium(0) | Facilitates the C-C bond formation |

| Base | Sodium Carbonate, Cesium Carbonate | Activates the boronic acid |

| Solvent | Aqueous Ethanol, Dioxane/Water | Dissolves reactants and facilitates reaction |

While palladium catalysis is prevalent, other transition metals like nickel can also be employed for C-H arylation reactions. nih.gov These methods can sometimes offer alternative reactivity and substrate scope. For instance, nickel-catalyzed cross-coupling reactions can be effective for the arylation of certain heterocyclic compounds. nih.govrsc.org The fundamental steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, are analogous to those in palladium-catalyzed reactions. youtube.com

Nucleophilic Aromatic Substitution Pathways in Precursor Derivatization

Nucleophilic aromatic substitution (SNAr) presents an alternative synthetic route. youtube.comresearchgate.net This pathway typically involves the reaction of a precursor with a strong electron-withdrawing group, such as a nitro group, which activates the aromatic ring towards nucleophilic attack. nih.govgoogle.com For the synthesis of this compound, a potential strategy would involve a di-substituted nitrobenzene (B124822) derivative where a good leaving group (e.g., a halogen) is displaced by a pyridine-based nucleophile. youtube.comgoogle.com For example, reacting 4-fluoro-3-nitroaniline (B182485) with a suitable pyridyl organometallic reagent could potentially lead to the desired product. google.com The efficiency of such reactions is highly dependent on the nature of the leaving group, the nucleophile, and the reaction conditions, often requiring elevated temperatures. youtube.com

Multi-Component Reactions and Sequential Synthesis for Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient approach to generating libraries of structurally related compounds. ethernet.edu.et While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to the synthesis of its analogues. For instance, a Biginelli-type reaction could be adapted to incorporate pyridine and nitroaniline functionalities into a more complex heterocyclic system. ethernet.edu.et

Sequential synthesis, involving a step-by-step construction of the target molecule, is a more common approach for creating analogues. This could involve initial modifications to either the nitroaniline or pyridine precursors before the key cross-coupling or substitution step. This allows for the introduction of various substituents on either ring system, leading to a diverse range of analogues.

Functional Group Interconversions and Derivatization from this compound

Once this compound is synthesized, its functional groups can be chemically modified to produce a variety of derivatives. solubilityofthings.comimperial.ac.uk This process, known as functional group interconversion, is a fundamental strategy in organic synthesis to access new compounds with potentially different biological or material properties. solubilityofthings.comorganic-chemistry.org

A primary transformation for this compound is the reduction of the nitro group to an amine. solubilityofthings.com This can be achieved using various reducing agents, such as iron in an acidic medium or through catalytic hydrogenation. solubilityofthings.com The resulting diamine, 4-(pyridin-3-yl)benzene-1,2-diamine, is a versatile intermediate for the synthesis of various heterocyclic systems, such as benzimidazoles.

Another point of derivatization is the pyridine ring. The nitrogen atom in the pyridine ring can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the molecule and provide handles for further reactions. nih.gov Additionally, electrophilic or nucleophilic substitution reactions can be performed on the pyridine ring, depending on the reaction conditions and the directing effects of the existing substituents.

Derivatization can also involve the amino group. For example, acylation of the amino group can be performed to introduce various acyl moieties. nih.govnih.gov

Table 2: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagent/Condition | Resulting Functional Group |

| Nitro (-NO₂) | Fe/HCl or H₂, Pd/C | Amino (-NH₂) |

| Amino (-NH₂) | Acyl chloride | Amide (-NHCOR) |

| Pyridine Nitrogen | m-CPBA | Pyridine N-oxide |

Chemo- and Regioselectivity in Synthetic Pathway Design

The design of synthetic pathways involving this compound must carefully consider both chemoselectivity and regioselectivity.

Chemoselectivity is primarily demonstrated in the initial reduction step. The goal is to reduce the nitro group to an amine while leaving the pyridine ring and the primary amine untouched. The choice of a mild reducing agent, as detailed in section 2.2.1, is critical for achieving this selectivity.

Regioselectivity becomes paramount in subsequent reactions of the resulting 4-(Pyridin-3-yl)benzene-1,2-diamine. A prominent example is the synthesis of pyridyl-substituted benzimidazoles, which are formed by the condensation of the diamine with an aldehyde or carboxylic acid. researchgate.netCurrent time information in Bangalore, IN.researchgate.net This reaction can potentially lead to two different regioisomers, as the cyclization can involve either of the two non-equivalent nitrogen atoms of the diamine.

The reaction of 4-(Pyridin-3-yl)benzene-1,2-diamine with an aldehyde (R-CHO) can yield either 5-(Pyridin-3-yl)-2-R-1H-benzo[d]imidazole or 6-(Pyridin-3-yl)-2-R-1H-benzo[d]imidazole. The outcome is dictated by which nitrogen of the diamine initially attacks the carbonyl carbon of the aldehyde and which one subsequently participates in the cyclization. The electronic effects of the pyridine substituent play a crucial role in determining the regiochemical course of this reaction. Generally, the more nucleophilic amine (N1) will react first. The subsequent cyclization will then determine the final product. The selectivity of these reactions can often be poor, leading to mixtures of products. beilstein-journals.org However, the use of specific catalysts, such as erbium(III) triflate (Er(OTf)3), has been shown to control the selectivity in benzimidazole (B57391) synthesis. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis and transformation of this compound is crucial for developing environmentally benign and efficient chemical processes.

Key green approaches include:

Use of Novel Catalytic Systems: The development of recyclable catalysts, such as the copper ferrite (B1171679) magnetic nanoparticles used for nitroaniline reduction, minimizes waste and allows for easier product purification. sphinxsai.com These catalysts often operate in greener solvents like water. beilstein-journals.orgrsc.org

Optimized Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.govrsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines and benzimidazoles.

Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, is a cornerstone of green chemistry. beilstein-journals.orgresearchgate.netrsc.org The synthesis of benzimidazoles has been reported in aqueous media, which offers significant environmental and economic advantages. sphinxsai.comacgpubs.org

The following table highlights green synthetic methods applicable to the synthesis of benzimidazoles, a key derivative of the target compound.

| Green Approach | Catalyst/Conditions | Substrates | Advantages | Reference |

| Aqueous Medium | Er(OTf)3 | o-phenylenediamine, Aldehydes | Eco-friendly, short reaction times, excellent yields, high selectivity. | beilstein-journals.org |

| Microwave Irradiation | Montmorillonite K10 clay | o-phenylenediamine, Benzaldehyde | Solvent-free, high yield and selectivity. | mdpi.com |

| Recyclable Catalyst | γ-Fe2O3@CuFAp (magnetic) | o-phenylenediamine, Aldehydes | Efficient, catalyst reusable for many cycles. | rsc.org |

| Catalyst-Free | Methanol, room temp, 1 min | o-phenylenediamines, Aldehydes | Rapid, scalable, high functional group tolerance. | researchgate.net |

By integrating these green chemistry principles, the synthesis and subsequent transformations of this compound can be conducted in a more sustainable and efficient manner.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(Pyridin-3-yl)-2-nitroaniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons on both the nitroaniline and pyridine (B92270) rings. For the related compound 2-nitroaniline (B44862), typical chemical shifts are observed around 8.10 ppm for the proton ortho to the nitro group, and between 6.70-7.35 ppm for the other aromatic protons. chemicalbook.com The amino group protons usually appear as a broad singlet. chemicalbook.com For 4-nitroaniline (B120555), the protons on the benzene (B151609) ring typically appear as two doublets around 8.0 and 6.7 ppm. chemicalbook.com In the case of 3-nitroaniline (B104315), a more complex pattern is observed with signals appearing between 6.95 and 7.58 ppm. rsc.org

For this compound, the specific chemical shifts would be influenced by the combined electronic effects of the nitro group, the amino group, and the pyridyl substituent. The protons on the pyridine ring will also exhibit characteristic shifts, typically with the proton at the 2-position of the pyridine ring appearing at the most downfield position.

Table 1: Representative ¹H NMR Chemical Shifts for Nitroaniline Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| 2-Nitroaniline | CDCl₃ | 8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t), 5.98 (s, NH₂) rsc.org |

| 3-Nitroaniline | CDCl₃ | 7.58 (dd), 7.49 (t), 7.27 (t), 6.95 (dd), 4.00 (s, NH₂) rsc.org |

Note: This table provides representative data for parent nitroanilines to illustrate typical chemical shift ranges. The actual spectrum for this compound will show a combination of features from both the nitroaniline and pyridine moieties.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic nature of the attached substituents.

In the ¹³C NMR spectrum of 2-nitroaniline, the carbon atom attached to the nitro group (C2) is typically found downfield, while the carbon attached to the amino group (C1) is shifted upfield due to the electron-donating nature of the amine. chemicalbook.com For instance, in CDCl₃, the signals for 2-nitroaniline appear across a range, with the carbon bearing the nitro group being significantly deshielded. rsc.org Similarly, for 4-nitroaniline, the carbon atoms show distinct resonances reflecting the substituent effects. chemicalbook.com

For this compound, one would expect a complex spectrum with signals corresponding to all carbon atoms in both the nitroaniline and pyridine rings. The positions of these signals would be determined by the interplay of the substituent effects.

Table 2: Representative ¹³C NMR Chemical Shifts for Nitroaniline Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Nitroaniline | CDCl₃ | Signals corresponding to the six benzene carbons are observed. |

| 3-Nitroaniline | CDCl₃ | 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 rsc.org |

Note: This table provides representative data for parent nitroanilines. The spectrum of this compound will have a greater number of signals corresponding to its more complex structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

In the IR spectrum of a nitroaniline derivative, characteristic absorption bands are expected. For p-nitroaniline, N-H stretching vibrations of the amino group typically appear in the region of 3350-3480 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong and usually found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.net The IR spectrum of 2-nitroaniline shows similar characteristic peaks. chemicalbook.com

Raman spectroscopy provides complementary information. For p-nitroaniline, strong Raman peaks are observed, and their intensities can be influenced by factors such as Fermi resonance. nih.govresearchgate.net The Raman spectrum of solid p-nitroaniline excited by a 514.5 nm laser shows prominent peaks corresponding to various vibrational modes. researchgate.net The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of this compound, confirming the presence of the key functional groups.

Table 3: Characteristic Vibrational Frequencies for Nitroaniline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretching | 3300 - 3500 researchgate.net |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 researchgate.net |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 researchgate.net |

| N-O (Nitro) | Symmetric Stretching | 1300 - 1350 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would be characteristic of the molecule's structure. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (NO·). youtube.comnist.gov The fragmentation of nitrosamine (B1359907) compounds, which share some structural similarities, often involves the loss of an NO radical (30 Da). nih.gov The fragmentation of nitazene (B13437292) analogs, which can also contain nitro groups, provides further insight into the complex fragmentation pathways of such molecules. nih.gov The analysis of the fragment ions would help to confirm the connectivity of the pyridine and nitroaniline moieties.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing (for related nitroaniline derivatives and analogues)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable insight into its electronic structure and the transitions that occur between different energy levels upon absorption of ultraviolet or visible light. For aromatic and heterocyclic compounds, particularly those with electron-donating and electron-withdrawing groups, UV-Vis spectroscopy is a powerful tool for characterizing the π-electronic system.

The 2-nitroaniline scaffold typically exhibits absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring, influenced by the amino (-NH₂) and nitro (-NO₂) groups. The n→π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital.

To provide a comparative context, the table below presents typical UV-Vis absorption data for related nitroaniline isomers. It is important to note that these values can vary depending on the solvent used due to solvatochromic effects.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| 2-Nitroaniline | Ethanol (B145695) | ~282, ~412 | - | π→π, ICT |

| 3-Nitroaniline | Ethanol | ~255, ~375 | - | π→π, ICT |

| 4-Nitroaniline | Ethanol | ~381 | ~13,800 | ICT |

Data for 2-nitroaniline and 3-nitroaniline are qualitative, while quantitative data for 4-nitroaniline is provided for comparison. The specific values for this compound are not available in the cited literature.

A detailed experimental investigation of this compound using UV-Vis spectroscopy in various solvents would be necessary to precisely determine its absorption maxima, molar absorptivity coefficients, and to fully elucidate the nature of its electronic transitions. Such a study would also allow for the exploration of solvatochromic behavior, providing further information about the charge distribution in the ground and excited states of the molecule.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the routine calculation of molecular properties for systems of this size.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. For 4-(Pyridin-3-yl)-2-nitroaniline, the key structural feature is the dihedral angle, or twist, between the planes of the aniline (B41778) and pyridine (B92270) rings.

Due to steric hindrance between the hydrogen atom on the pyridine ring (at position 2) and the bulky nitro group on the aniline ring (at position 2), a perfectly planar conformation is highly unlikely. The molecule is expected to adopt a twisted conformation to relieve this steric strain. This twisting has significant implications for the extent of π-conjugation between the two aromatic rings, which in turn affects the electronic and optical properties. Studies on similarly structured compounds, such as N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine, have shown significant dihedral angles between the pyridine and benzene (B151609) rings, with values reported between 17.4° and 34.6°. nih.gov A similar twist is anticipated for this compound.

The intramolecular hydrogen bond between one of the amino group's hydrogen atoms and an oxygen atom of the adjacent nitro group is another critical feature. This interaction helps to planarize the nitroaniline portion of the molecule, enhancing the push-pull effect within that fragment.

Table 1: Predicted and Exemplary Bond Parameters for this compound Note: This table contains exemplary data based on known values for related structures. Specific calculated values for the title compound are not available.

| Parameter | Bond | Predicted Characteristic | Rationale |

| Bond Length | C-NH₂ | Shorter than a typical C-N single bond | Partial double bond character due to electron donation into the ring. |

| Bond Length | C-NO₂ | Longer than in nitrobenzene (B124822) | Steric repulsion and electronic effects can influence this bond. |

| Bond Length | C(aniline)-C(pyridine) | Shorter than a typical C-C single bond | Indicates partial π-conjugation across the two rings. |

| Dihedral Angle | C-C-C-N (Aniline-Pyridine) | ~20° - 40° | Steric hindrance between the rings forces a non-planar conformation. nih.gov |

| Bond Angle | O-N-O | ~125° | Typical for an aromatic nitro group. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). These orbitals are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and is fundamental to its optical properties.

In a push-pull molecule like this compound:

The HOMO is expected to be primarily localized on the electron-rich portion of the molecule: the amino group and the benzene ring. This orbital represents the capacity to donate electrons.

The LUMO is predicted to be centered on the electron-deficient fragments: the nitro group and the pyridine ring. This orbital signifies the ability to accept electrons.

This spatial separation of the HOMO and LUMO is the hallmark of an effective intramolecular charge transfer (ICT) system. An electronic excitation, for instance by absorbing light, promotes an electron from the HOMO to the LUMO, resulting in a significant shift of electron density from the donor end to the acceptor end of the molecule.

Push-pull systems are characterized by a relatively small HOMO-LUMO gap. This small energy gap corresponds to the absorption of longer wavelengths of light and is indicative of higher chemical reactivity and lower kinetic stability compared to systems with large gaps. researchgate.net Computational studies on analogous push-pull molecules containing nitrophenyl and pyridyl groups have shown that such architectures lead to small energy gaps, which is essential for their function in materials science. nih.govnih.gov

Table 2: Exemplary Frontier Molecular Orbital Energies for a Related Push-Pull System Note: Data is for a 2,5-disubstituted tetrazole with p-nitrophenyl and 3-pyridyl units, illustrating typical values for similar systems. nih.govnih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -7.21 |

| LUMO | -3.18 |

| HOMO-LUMO Gap (ΔE) | 4.03 |

An electrostatic potential (ESP) map is a color-coded diagram that illustrates the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive visualization of the charge distribution and is useful for predicting how molecules will interact.

For this compound, the ESP map is expected to clearly show the push-pull nature:

Negative Potential (Red/Yellow): Regions of high electron density, corresponding to a negative electrostatic potential, will be found around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

Positive Potential (Blue): Regions of low electron density, or positive potential, are predicted around the hydrogen atoms of the amino group, which are made more positive by the electron-donating effect of the nitrogen atom.

Neutral Potential (Green): The carbon atoms of the aromatic rings will likely show intermediate potential.

This map would visually confirm the charge polarization inherent in the molecule, with the amino group acting as the positive pole and the nitro-pyridyl system as the negative pole.

Advanced Quantum Chemical Descriptors and Structure-Property Relationships

Beyond the basic geometry and orbital analysis, computational chemistry can predict more complex properties that are directly relevant to the application of molecules in materials science.

Molecules with significant intramolecular charge transfer, like this compound, are prime candidates for applications in nonlinear optics (NLO). NLO materials can alter the properties of light passing through them and are essential for technologies like optical switching and frequency conversion.

The key NLO property is the first hyperpolarizability (β). A large β value indicates a strong NLO response. This property is directly related to the efficiency of the push-pull system. The combination of a strong donor (amino group) and strong acceptors (nitro and pyridyl groups) connected by a π-bridge is a classic design strategy for high-β molecules. researchgate.net

Calculations on similar molecules confirm this trend. For instance, p-nitroaniline is a benchmark NLO molecule. More complex systems, especially those with enhanced push-pull character, exhibit even larger hyperpolarizabilities. Studies on 2-amino-4-nitroaniline showed a β value 3.6 times higher than that of p-nitroaniline. acs.org A related push-pull tetrazole containing nitrophenyl and pyridyl groups also demonstrated significant NLO activity. nih.govnih.gov It is therefore highly probable that this compound would also possess a large first hyperpolarizability, making it a promising candidate for NLO applications.

Table 3: Comparison of First Hyperpolarizability (β) for NLO Compounds Note: Values are from different studies and serve for comparative purposes to estimate the potential of the title compound.

| Compound | β (x 10⁻³⁰ esu) | Method/Source |

| p-Nitroaniline (Reference) | 23 | Experimental (HRS in Chloroform) nih.gov |

| 2-Amino-4-nitroaniline | ~83 (Calculated relative to p-NA) | Theoretical Calculation acs.org |

| Pyridyl-Nitrophenyl Tetrazole | 252 | Experimental (HRS in Chloroform) nih.gov |

| This compound | High value predicted | Theoretical Expectation |

Aromaticity is a fundamental concept describing the stability and electronic properties of cyclic conjugated systems. In this compound, there are two aromatic rings whose properties are modulated by the substituents.

The π-electron delocalization in the aniline ring is heavily influenced by the push-pull mechanism. The strong electron donation from the amino group and withdrawal by the nitro group can induce a degree of "quinoidal" character in the ring. This means that the C-C bonds in the ring may show more pronounced single and double bond alternation compared to benzene itself. This effect has been confirmed in studies of 2-amino-4-nitroaniline, which show a stabilization of a quinoid-like structure in the ground state. acs.org

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., intra- and intermolecular H-bonding, π-π stacking interactions)

The structural architecture and physicochemical properties of this compound in the solid state are significantly influenced by a network of non-covalent interactions. Computational and theoretical analyses, drawing parallels from studies on structurally related nitroaniline and pyridine derivatives, provide insight into the specific forces at play. These interactions include intramolecular and intermolecular hydrogen bonds, as well as π-π stacking, which collectively dictate the molecular conformation and crystal packing.

Intramolecular Hydrogen Bonding: Within a single molecule of this compound, intramolecular hydrogen bonds can form, which are crucial in determining the planarity and rotational freedom of the substituent groups. Analysis of similar structures, such as 2-amino-3-nitropyridine, reveals the potential for hydrogen bonding interactions that stabilize the molecular conformation. najah.edu For this compound, a likely intramolecular interaction is a C-H···O bond between a hydrogen atom on the pyridine ring (at position 2 or 4) and one of the oxygen atoms of the adjacent nitro group. The proximity of the amino group to the pyridine nitrogen also suggests the possibility of a weak N-H···N intramolecular hydrogen bond, although this may be sterically less favorable than intermolecular interactions.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary drivers in the formation of supramolecular assemblies. In crystalline nitroanilines, molecules are often linked into complex networks through these bonds. researchgate.net For this compound, the amino group (-NH₂) serves as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atom of the pyridine ring act as hydrogen bond acceptors.

Studies on related compounds like 4-iodo-3-nitroaniline (B23111) show that molecules can be linked into sheets by a combination of N-H···O and N-H···N hydrogen bonds. elsevierpure.com It is therefore highly probable that this compound molecules form dimers or extended chains via N-H···O hydrogen bonds, where the amino group of one molecule interacts with the nitro group of a neighboring molecule. Furthermore, the pyridine nitrogen can accept a hydrogen bond from the amino group of an adjacent molecule, leading to the formation of N-H···N linkages, creating more complex three-dimensional networks.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Description |

| Intramolecular H-Bond | Pyridine C-H | Nitro O | Stabilizes the conformation between the two ring systems. |

| Intermolecular H-Bond | Amino N-H | Nitro O | Links molecules into dimers or chains, a common motif in nitroanilines. researchgate.netelsevierpure.com |

| Intermolecular H-Bond | Amino N-H | Pyridine N | Connects molecules, potentially forming extended sheets or 3D networks. nih.gov |

| π-π Stacking | Phenyl Ring (π-system) | Pyridine Ring (π-system) | Aromatic stacking that contributes to crystal packing stability. nih.gov |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stacking between parallel nitroaniline rings of adjacent molecules. |

Molecular Docking and Ligand-Protein Interaction Modeling (for related pharmacophores and biological probes)

While specific molecular docking studies for this compound are not extensively documented, the principles of ligand-protein interaction modeling can be applied by examining studies on structurally analogous compounds. The pyridyl-aniline scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated as inhibitors for various protein targets, particularly protein kinases.

Modeling Based on a Related Pharmacophore: Research on N-(pyridin-4-ylmethyl)aniline derivatives has identified these compounds as potential inhibitors of the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anticancer drug design. nih.gov Given the structural similarity, this compound can be modeled as a ligand for the KDR active site to predict its potential binding affinity and interaction patterns.

Molecular Docking Simulation: A hypothetical molecular docking study would involve computationally placing the this compound molecule into the ATP-binding pocket of the KDR protein (PDB IDs such as 4HJO can be used for receptor structure). nih.gov The simulation calculates the most favorable binding poses and estimates the binding energy, which correlates with the ligand's potential inhibitory activity.

Analysis of Ligand-Protein Interactions: The analysis of the docked pose reveals specific molecular interactions that stabilize the ligand within the protein's binding site. Based on interactions observed for similar KDR inhibitors, the following interactions could be anticipated for this compound:

Hydrogen Bonding: The pyridine nitrogen is a key hydrogen bond acceptor and could interact with the backbone N-H of a critical cysteine residue (e.g., Cys919 in KDR). The amino group could act as a hydrogen bond donor to an acidic residue like aspartate (e.g., Asp1046) in the DFG motif of the kinase. The nitro group's oxygen atoms could also form hydrogen bonds with donor residues in the pocket.

Hydrophobic Interactions: The phenyl and pyridine rings would likely engage in hydrophobic interactions with nonpolar amino acid residues within the active site, such as valine, leucine, and isoleucine.

π-π Stacking: The aromatic rings of the ligand could form favorable π-π stacking interactions with aromatic residues like phenylalanine (e.g., Phe1047).

These interactions are critical for molecular recognition and binding affinity. nih.gov Computational tools like Protein-Ligand Interaction Fingerprints (PLIF) can be used to systematically map and compare these binding patterns against known inhibitors. nih.govnih.gov

Table 2: Hypothetical Ligand-Protein Interactions for this compound in the KDR Active Site

| Interacting Ligand Moiety | Potential KDR Residue | Interaction Type | Predicted Distance (Å) |

| Pyridine Nitrogen | Cys919 (Backbone NH) | Hydrogen Bond | ~2.9 - 3.2 |

| Amino Group (-NH₂) | Asp1046 (Side Chain O) | Hydrogen Bond | ~2.8 - 3.1 |

| Nitro Group (-NO₂) | Lys868 (Side Chain NH₃⁺) | Hydrogen Bond / Electrostatic | ~3.0 - 3.5 |

| Phenyl Ring | Val899, Leu840 | Hydrophobic | ~3.5 - 4.5 |

| Pyridine Ring | Phe1047 | π-π Stacking | ~3.4 - 4.0 |

This theoretical modeling provides a framework for understanding how this compound might function as a biological probe and serves as a foundation for its potential optimization in rational drug design efforts. njppp.com

Advanced Research Applications and Functional Investigations

Mechanistic Organic Chemistry Studies

The unique arrangement of a pyridine (B92270) ring, a nitro group, and an aniline (B41778) moiety within 4-(Pyridin-3-yl)-2-nitroaniline provides a rich platform for studying fundamental principles of organic chemistry, from reaction mechanisms to the influence of molecular architecture on reactivity.

Elucidation of Reaction Mechanisms in Synthesis and Transformation Pathways

The synthesis of this compound and its subsequent chemical transformations are subjects of mechanistic inquiry. The primary synthetic routes typically involve carbon-nitrogen (C-N) or carbon-carbon (C-C) bond-forming reactions, with palladium-catalyzed cross-coupling reactions being a prominent method.

Synthesis Pathways: A common strategy for constructing the core structure of this compound is the Suzuki-Miyaura coupling. This involves the reaction of 3-pyridylboronic acid with a halo-substituted 2-nitroaniline (B44862), such as 4-bromo-2-nitroaniline. The catalytic cycle for this reaction is well-established and involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-2-nitroaniline.

Transmetalation: The pyridine group is transferred from the boron atom to the palladium center.

Reductive Elimination: The desired C-C bond is formed, yielding this compound and regenerating the palladium(0) catalyst.

Alternatively, the Buchwald-Hartwig amination offers a pathway for C-N bond formation. researchgate.net This could involve coupling 3-bromopyridine (B30812) with 2-nitro-1,4-phenylenediamine. Efficient synthesis of various N-substituted 3-aminoindazoles has been described using this C-N coupling reaction. researchgate.net

Transformation Pathways: A key transformation of this compound is the reduction of the nitro group. This conversion is significant as it yields 4-(pyridin-3-yl)benzene-1,2-diamine, a versatile building block for synthesizing various heterocyclic compounds like benzimidazoles. The selective reduction of one nitro group in dinitro compounds, such as the synthesis of 3-nitroaniline (B104315) from 1,3-dinitrobenzene (B52904) using sodium hydrogen sulfide, is a known process. youtube.com This highlights that specific reagents can be employed to target the nitro group while leaving the rest of the molecule intact.

Table 1: Plausible Reaction Mechanisms Involving this compound

| Reaction Type | Reactants Example | Key Mechanistic Steps | Product Type |

| Synthesis (Suzuki Coupling) | 4-Bromo-2-nitroaniline + 3-Pyridylboronic Acid | Oxidative Addition, Transmetalation, Reductive Elimination | This compound |

| Synthesis (Buchwald-Hartwig) | 3-Bromopyridine + 2-Nitro-1,4-phenylenediamine | Oxidative Addition, Ligand Substitution, Reductive Elimination | This compound |

| Transformation (Nitro Reduction) | This compound + Reducing Agent (e.g., NaHS, H₂/Pd) | Electron Transfer, Protonation | 4-(Pyridin-3-yl)benzene-1,2-diamine |

| Transformation (N-Arylation) | This compound + Aryl Halide | Palladium-catalyzed C-N coupling | N-Aryl-4-(pyridin-3-yl)-2-nitroaniline |

Influence of Molecular Structure on Reaction Kinetics and Stereoselectivity

The molecular structure of this compound has a profound effect on the rates and stereochemical outcomes of its reactions.

Reaction Kinetics: The rate of reactions involving the aniline nitrogen is significantly modulated by the electronic properties of the substituents. The nitro group at the ortho position is strongly electron-withdrawing, which decreases the electron density on the aniline nitrogen, thereby reducing its nucleophilicity. Conversely, this electron withdrawal activates the aromatic ring toward nucleophilic attack. Kinetic studies on related nitrophenyl compounds have shown that the position of the nitro group strongly influences reaction rates; for instance, a 4-nitro substituent has a stronger electron-withdrawing effect than a 3-nitro substituent, leading to faster rates of nucleophilic attack on the carbonyl carbon of thionocarbonates. nih.gov In this compound, the combined electron-withdrawing effects of the 2-nitro group and the pyridin-3-yl substituent make the aniline proton more acidic and the amino group a weaker nucleophile compared to unsubstituted aniline.

Stereoselectivity: In reactions where new chiral centers are formed, the existing molecular framework can direct the stereochemical outcome. For E2 elimination reactions, stereoselectivity is determined by the relative orientation of the leaving group and the proton being abstracted. youtube.comkhanacademy.org While this compound itself is achiral, its derivatives can be. In reactions involving the formation of atropisomers due to restricted rotation around the C-C bond connecting the two rings, the steric hindrance imposed by the ortho-nitro group would play a critical role. The twisted conformation observed in the crystal structure of a related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, where the pyridyl and benzene (B151609) rings have a significant dihedral angle, suggests that rotation is a key structural feature. nih.gov This inherent twist can influence the approach of reagents, leading to stereoselective outcomes in subsequent transformations.

Catalytic Applications and Ligand Design

The presence of multiple nitrogen atoms makes this compound and its derivatives interesting candidates for ligand development in catalysis.

Development as Ligands in Transition Metal-Catalyzed Reactions (e.g., C-N coupling, hydrogenation)

The structure of this compound contains two potential coordination sites for metal ions: the pyridine nitrogen and the aniline nitrogen. This allows it to potentially act as a bidentate N,N-ligand, forming a stable chelate ring with a transition metal center. Such ligands are crucial in many catalytic processes.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for synthesizing pharmaceuticals and other fine chemicals. nih.govacs.org While this compound is often the product of such reactions, its reduced form, 4-(pyridin-3-yl)benzene-1,2-diamine, is an excellent precursor for bidentate or tetradentate ligands. The design of effective ligands is key to the success of these reactions, influencing catalyst stability, activity, and selectivity. The development of new ligands based on scaffolds similar to the title compound is an active area of research aimed at improving catalytic efficiency for challenging substrates. nih.gov

Table 2: Potential Catalytic Applications for Ligands Derived from this compound

| Ligand Type (Derived from) | Potential Coordination Mode | Target Metal | Example Reaction | Reference Principle |

| 4-(Pyridin-3-yl)benzene-1,2-diamine | Bidentate (N,N) | Palladium, Copper, Rhodium | C-N Cross-Coupling | nih.gov, acs.org |

| Schiff base from diamine derivative | Bidentate or Tetradentate | Ruthenium, Iridium | Asymmetric Hydrogenation | rsc.org |

| Phosphine-substituted derivative | Bidentate (P,N) | Palladium, Nickel | Suzuki-Miyaura Coupling | nih.gov |

Potential in Organocatalysis and Biocatalysis involving Anilines

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Anilines and their derivatives are frequently used in this field, particularly in enamine and iminium ion catalysis. Although direct use of this compound as an organocatalyst has not been widely reported, its structural features suggest potential. The aniline nitrogen, despite its reduced basicity, could potentially participate in forming enamines or iminium ions with carbonyl compounds. The acidity of the N-H proton could also be exploited in hydrogen-bond-donating catalysis.

In biocatalysis, enzymes are used to perform chemical transformations. While there are no specific reports on the biocatalysis of this compound, enzymes that process aniline derivatives are known. For example, some microorganisms can degrade nitroaromatic compounds. researchgate.net The degradation pathway of 4-nitroaniline (B120555) in some bacteria involves monooxygenation and deamination steps. researchgate.net This suggests that engineered enzymes could potentially be developed to selectively transform this compound, for instance, through selective hydroxylation or reduction.

Pharmacophore Design and Scaffold Exploration in Medicinal Chemistry Research

The pyridinyl-phenylamine framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a valuable starting point for designing new pharmacophores and exploring novel chemical space.

The compound 4-(Pyridin-3-yl)pyrimidin-2-amine, which shares the 4-(pyridin-3-yl)phenylamine core concept (replacing the phenyl with a pyrimidine), is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. chemicalbook.com This demonstrates the value of this particular linkage and substitution pattern in targeting protein kinases.

The concept of "scaffold hopping" is often employed to discover new drugs by replacing a central molecular core with a different one that maintains a similar spatial arrangement of key functional groups. nih.gov this compound represents a scaffold that can be systematically modified. The nitro group is particularly useful as it can act as a hydrogen bond acceptor or be chemically transformed into other functional groups, such as an amine, which can then be further derivatized. researchgate.net The pyrrolidine (B122466) ring is another versatile scaffold that offers three-dimensional diversity in drug design. nih.gov By analogy, the non-coplanar nature of the two rings in this compound provides a 3D structure that can be exploited for specific binding interactions with biological targets.

Table 3: The this compound Scaffold in Context

| Scaffold Feature | Role in Medicinal Chemistry | Example Drug/Intermediate | Therapeutic Area |

| Pyridin-3-yl Moiety | H-bond acceptor, provides solubility and metabolic stability | Nilotinib chemicalbook.com | Oncology (CML) |

| Aniline Linkage | Provides structural rigidity and correct vector for substituents | Imatinib chemicalbook.com | Oncology (CML) |

| Nitro Group | H-bond acceptor, handle for chemical modification | (Component of various research compounds) | Varies |

| Overall Scaffold | Privileged structure for kinase inhibition | N-(1H-Pyrazol-3-yl)pyridin-2-amine inhibitors nih.gov | Neurodegenerative Disease |

Strategic Incorporation into Novel Molecular Scaffolds for Bioactive Molecules

The structure of this compound is a valuable scaffold for the synthesis of more complex, biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for controlled chemical modifications. The nitro group and the primary amino group are key functional handles for building larger molecular frameworks.

Key Reactive Features for Synthesis:

Nitro Group Reduction: The nitro group (-NO2) is readily reduced to a primary amino group (-NH2). This transformation is a fundamental step in many synthetic pathways, converting the initial scaffold into a diamino-pyridine derivative. This new diamine can then be used to construct a variety_ of heterocyclic systems, such as benzodiazepines or other fused ring structures known for their pharmacological activities.

Amine Group Functionalization: The existing primary amino group on the aniline ring is a potent nucleophile. It can readily participate in reactions such as acylation to form amides, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions are pivotal for attaching various side chains or for building larger molecular assemblies. For instance, similar scaffolds are used to synthesize potent enzyme inhibitors by forming amide bonds with carboxylic acid-bearing fragments. nih.gov

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for N-alkylation, which can modulate the molecule's solubility and electronic properties.

A common strategy in medicinal chemistry involves the use of related nitropyridine precursors, such as 2-chloro-5-nitropyridine, to synthesize compounds with significant biological activity. mdpi.com For example, this precursor is used to create 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a lead compound for developing new anticancer agents. mdpi.com Similarly, this compound could be employed as a starting point for developing kinase inhibitors, where the pyridinyl-aniline core is a common feature for binding to the ATP-binding site of enzymes like Janus kinase 2 (JAK2) or Smoothened (Smo). mdpi.comnih.gov

Utility as Ligands or Probes in Biological Assays for Molecular Interaction Studies

The structural characteristics of this compound make it a promising candidate for use as a ligand in studies of molecular interactions with biological targets, particularly proteins. nih.gov

Features Supporting Ligand Binding:

Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitro group's oxygen atoms and the pyridine ring's nitrogen atom can act as hydrogen bond acceptors. These interactions are fundamental for the specific recognition and binding of ligands to protein active sites. nih.gov

Aromatic Interactions: The pyridine and benzene rings can engage in π-stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.

These features are characteristic of many enzyme inhibitors, particularly kinase inhibitors, which often feature a heterocyclic ring system that anchors the molecule in the ATP-binding site. nih.gov

Furthermore, this scaffold could be adapted for use as a molecular probe. By chemically attaching a reporter group, such as a fluorophore, to the this compound core, it could be converted into a tool for biological assays. Such a probe would allow researchers to visualize and quantify binding events with a target protein using techniques like fluorescence polarization or cellular imaging. The development of such probes is crucial for confirming intracellular target engagement and for screening compound libraries to identify new bioactive molecules.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific chemical modifications to a lead compound affect its biological activity. nih.gov While specific SAR data for this compound is not available, extensive research on analogous structures, such as tetrahydropyrido[4,3-d]pyrimidine derivatives that act as Smoothened (Smo) antagonists, illustrates the principles involved. nih.gov

In a representative SAR study of Smo antagonists, researchers synthesized a series of derivatives based on a core scaffold and evaluated their ability to inhibit the Hedgehog (Hh) signaling pathway. nih.gov The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

The findings from such studies demonstrate that even minor changes to the chemical structure can have a profound impact on biological activity. For example, the position, size, and electronic nature of substituents on the aromatic rings are often critical for optimal interaction with the target protein.

Illustrative SAR Data for Analogous Smoothened Antagonists

| Compound ID | R1 Substitution (on Pyridine Ring) | R2 Substitution (on Phenyl Ring) | Potency (IC50 in nM) |

| Analog 1 | -H | -Cl | 55 |

| Analog 2 | -CH3 | -Cl | 150 |

| Analog 3 | -H | -CF3 | 25 |

| Analog 4 | -H | -OCH3 | 247 |

| Analog 5 | -Cl | -Cl | 38 |

This table is a representative example based on principles from SAR studies of similar pyridine-containing compounds and does not represent data for this compound itself.

Analysis of SAR Trends:

Impact of Phenyl Ring Substitution (R2): The data illustrates that an electron-withdrawing group like trifluoromethyl (-CF3) at the R2 position can lead to a significant increase in potency (Analog 3 vs. Analog 1). Conversely, an electron-donating group like methoxy (B1213986) (-OCH3) can dramatically decrease activity (Analog 4 vs. Analog 1). This suggests that the electronic properties of this ring are crucial for binding.

Impact of Pyridine Ring Substitution (R1): Adding a small methyl group (-CH3) at the R1 position was shown to be detrimental to activity (Analog 2 vs. Analog 1), indicating a potential steric clash within the binding site. However, a chloro group at the same position can be tolerated (Analog 5 vs. Analog 1).

These SAR studies are essential for optimizing lead compounds into clinical candidates. By systematically modifying the scaffold of a molecule like this compound and assessing the resulting changes in biological activity, researchers can develop a detailed understanding of the molecular interactions driving its effects and design more potent and selective therapeutic agents. nih.gov

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(Pyridin-3-yl)-2-nitroaniline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, nitroso intermediates (e.g., 3-chloro-N-(4-ethoxyphenyl)-2-nitrosoaniline derivatives) can be synthesized via diazotization followed by coupling with pyridine derivatives . Reaction conditions such as temperature (e.g., maintaining 0–5°C during diazotization), solvent polarity (e.g., DMF for NAS), and stoichiometry of reagents (e.g., excess pyridine derivatives) critically affect yields. Evidence from analogous compounds suggests yields ranging from 60% to 85% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and isotopic purity, with deviations <2 ppm indicating high purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions: the pyridinyl proton signals typically appear as doublets (δ 8.5–9.0 ppm), while nitro group effects deshield adjacent aromatic protons . Infrared (IR) spectroscopy detects nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches. Purity can be further verified via melting point consistency with literature data .

Advanced: How do electron-withdrawing substituents on the pyridine ring affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridine ring enhance electrophilicity at the nitroaniline moiety, accelerating NAS. For instance, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline exhibits faster reaction kinetics due to increased electron deficiency at the nitro-bearing aromatic ring . Hammett σ constants can predict substituent effects: meta-substituted pyridinyl groups (σ ≈ 0.37) enhance reactivity compared to para-substituted analogs . Kinetic studies under varying pH and solvent dielectric constants are recommended to quantify these effects.

Advanced: What strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies in melting points or spectral data often arise from polymorphic forms or residual solvents. Recrystallization in polar aprotic solvents (e.g., DMSO or ethanol/water mixtures) can isolate the thermodynamically stable polymorph . For spectral contradictions, cross-validate using orthogonal techniques: X-ray crystallography (e.g., single-crystal studies with R-factors <0.05 ) provides definitive structural confirmation, while differential scanning calorimetry (DSC) identifies polymorphic transitions. Contaminated batches should be analyzed via HPLC-MS to detect impurities (e.g., unreacted pyridine derivatives) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

This compound is a potential skin and respiratory irritant. Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention . Waste disposal should follow protocols for nitroaromatics, avoiding combustion due to potential NOx emissions.

Advanced: How does the nitro group's position influence the compound's electronic properties and intermolecular interactions?

Methodological Answer:

The nitro group at the 2-position creates a strong electron-deficient aromatic system, enhancing π-π stacking with electron-rich pyridinyl groups. Density functional theory (DFT) calculations reveal a dipole moment of ~5.2 D, directing intermolecular interactions in crystal packing . Redox behavior (e.g., cyclic voltammetry peaks at -0.8 V vs. Ag/AgCl) correlates with nitro group reduction to hydroxylamine. Substituent effects on HOMO-LUMO gaps can be modeled computationally (e.g., Gaussian09 with B3LYP/6-31G*) to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.